Hematoporphyrin hydrochloride

Descripción general

Descripción

Hematoporphyrin hydrochloride is a porphyrin derivative, specifically a hydrated form of protoporphyrin IX. It is a deeply colored solid that is often encountered as a solution. The compound is known for its use as a photosensitizer in photodynamic therapy, a treatment method that utilizes light to activate the compound for therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hematoporphyrin hydrochloride is prepared from hemin. The synthesis involves the hydration of the two vinyl groups in protoporphyrin IX to form alcohols. The process typically includes the following steps:

Acetylation: Hematoporphyrin dihydrochloride is treated with a mixture of sulphuric acid and acetic acid to form acetylated hematoporphyrin.

Hydrolysis: The acetylated product is then hydrolyzed to yield hematoporphyrin derivative.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The stock solution is typically kept at low temperatures to maintain stability over extended periods .

Análisis De Reacciones Químicas

Types of Reactions: Hematoporphyrin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different porphyrin derivatives.

Reduction: Reduction reactions can modify the porphyrin ring structure.

Substitution: Substitution reactions can occur at the peripheral groups of the porphyrin ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

Mechanism of Action

Hematoporphyrin hydrochloride functions as a photosensitizer in PDT, where it absorbs specific wavelengths of light (typically in the red spectrum) and generates singlet oxygen. This highly reactive form of oxygen induces peroxidative damage to cellular structures, including membranes and DNA, leading to cell death.

Applications in Cancer Treatment

This compound has been extensively studied for its efficacy in treating various malignancies:

- Liver Cancer : Research indicates that combining this compound with doxorubicin-loaded nanoparticles enhances therapeutic outcomes while minimizing systemic toxicity.

- Cholangiocarcinoma : The compound has shown effectiveness when used alongside stent placement, improving patient outcomes.

- Sarcomas : Studies have demonstrated that hematoporphyrin monomethyl ether-mediated PDT significantly inhibits the proliferation of sarcoma cell lines and induces apoptosis, confirming its potential as an effective treatment modality .

Psychiatric Applications

Historically, this compound was explored for its potential antidepressant and antipsychotic effects. Early studies reported improvements in patients with manic-depressive disorders following treatment with this compound. In one notable study involving 37 patients, 23 exhibited significant improvement after administration of this compound . However, the exact mechanism by which this compound exerts its psychiatric effects remains largely empirical and not fully understood.

Other Therapeutic Applications

Beyond oncology and psychiatry, this compound has been investigated for its potential use in other medical fields:

- Antitumor Activity : Research indicates that this compound can enhance the expression of heme carrier proteins, facilitating better cellular uptake and improving the efficacy of PDT against tumors.

- Neurotoxicity Concerns : While exploring its therapeutic benefits, some studies have raised concerns about potential side effects such as polyneuritis associated with hematoporphyrin therapy .

Several studies highlight the effectiveness of this compound in clinical settings:

- In Vivo Studies : A study involving docetaxel prodrug and hematoporphyrin co-assembled nanoparticles demonstrated prolonged drug circulation time and enhanced tumor distribution while reducing exposure to normal tissues. This combination significantly inhibited tumor growth in animal models.

- Cellular Accumulation Studies : While this compound is less potent than Photofrin II, it still shows significant photodynamic cytotoxicity against solid tumors.

- Pharmacokinetics : Investigations into the pharmacokinetics of hematoporphyrin revealed increased oxygen consumption in irradiated rat liver mitochondria, indicating potential metabolic interactions that could enhance therapeutic effects .

Mecanismo De Acción

The mechanism of action of hematoporphyrin hydrochloride in photodynamic therapy involves several steps:

Absorption: The compound absorbs light, leading to the formation of an excited state.

Energy Transfer: The excited state transfers energy to molecular oxygen, generating singlet oxygen.

Cellular Damage: Singlet oxygen and other reactive oxygen species cause damage to cellular components, leading to cell death.

Comparación Con Compuestos Similares

Hematoporphyrin hydrochloride is unique among porphyrin derivatives due to its specific hydration and preparation methods. Similar compounds include:

Protoporphyrin IX: The precursor to hematoporphyrin, lacking the hydrated vinyl groups.

Hematoporphyrin Derivative (HPD): A mixture of porphyrins obtained by further processing hematoporphyrin, used in similar therapeutic applications.

Uroporphyrin I: Another porphyrin derivative with different side chains and properties.

This compound stands out due to its specific photophysical properties and its effectiveness as a photosensitizer in medical applications.

Actividad Biológica

Hematoporphyrin hydrochloride (HpHCl) is a synthetic derivative of heme, primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). This compound exhibits significant biological activity, particularly in the treatment of various malignancies and other medical applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₃ClN₄O₃

- Molecular Weight : Approximately 598.6887 g/mol

- Color : Deep red, typically found in solution form

This compound's primary mechanism involves the generation of reactive oxygen species (ROS) upon photoactivation. This process leads to cellular damage and apoptosis in targeted cancer cells. The steps involved in its action are:

- Absorption of Light : HpHCl absorbs specific wavelengths of light (typically in the red spectrum).

- Singlet Oxygen Generation : Excitation leads to the production of singlet oxygen, a highly reactive form of oxygen.

- Cellular Damage : ROS induce peroxidative reactions that damage cellular structures, including membranes and DNA.

1. Photodynamic Therapy (PDT)

HpHCl is extensively used in PDT for treating various cancers, including:

- Liver Cancer : Studies have demonstrated its efficacy in combination with doxorubicin-loaded nanoparticles, enhancing therapeutic outcomes while minimizing systemic toxicity .

- Cholangiocarcinoma : Effective when used alongside stent placement.

2. Psychiatric Applications

Historically, hematoporphyrin was explored for its antidepressant and antipsychotic effects, particularly in treating manic-depressive disorders .

3. Antitumor Activity

Research indicates that HpHCl can enhance the expression of heme carrier proteins, facilitating better uptake into cells and improving PDT efficacy against tumors.

Comparative Analysis with Other Compounds

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Protoporphyrin IX | C₁₂H₁₄N₄O₃ | Precursor to heme; used in similar therapies |

| Hematoporphyrin Derivative | Variable | Enhanced photosensitizing ability |

| Chlorin e6 | C₁₂H₁₄N₄O₃ | More potent photosensitizer; used in cancer therapy |

| Photofrin | Variable | Approved for clinical use; broader application range |

This compound stands out due to its historical use in psychiatric treatments alongside modern oncological applications. Its ability to generate singlet oxygen makes it particularly effective compared to other similar compounds.

Case Studies and Research Findings

- In Vivo Studies : A study involving docetaxel prodrug and hematoporphyrin co-assembled nanoparticles showed promising results in prolonging drug circulation time and enhancing tumor distribution while reducing exposure to normal tissues. The combination significantly inhibited tumor growth in 4T1 tumor-bearing mice .

- Cellular Accumulation Studies : Research comparing hematoporphyrin derivatives indicated that while HpHCl is less potent than Photofrin II, it still demonstrates significant photodynamic cytotoxicity against solid tumors .

- Pharmacokinetics : In pharmacokinetic studies, hematoporphyrin was shown to increase oxygen consumption in irradiated rat liver mitochondria, indicating potential metabolic interactions that could enhance its therapeutic effects .

Propiedades

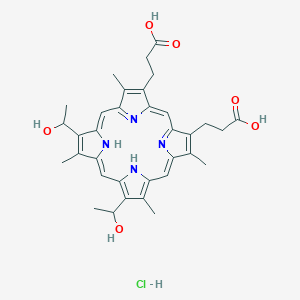

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOMKBSOIPKRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-50-7, 17471-45-3, 17696-69-4 | |

| Record name | Hematoporphyrin monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Haematoporphyrin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential adverse effects of Hematoporphyrin hydrochloride therapy?

A1: this compound can cause severe photosensitivity, leading to exaggerated sunburn-like reactions upon exposure to sunlight [, ]. This photosensitivity can persist for extended periods, even months after treatment discontinuation []. Additionally, cases of multiple neuritis (inflammation of multiple nerves) have been reported [].

Q2: How does the photosensitizing effect of this compound manifest?

A2: this compound, when injected, significantly increases the skin's sensitivity to light [, , ]. Exposure to sunlight following injection can lead to intense local reactions, including urticaria (hives) and persistent pigmentation []. This photosensitizing effect has been observed even two months post-treatment []. Animal studies have shown similar photosensitivity, with varying degrees of severity depending on the light intensity [].

Q3: Are there differences in photosensitizing properties between synthetic this compound and naturally occurring hematoporphyrin?

A3: Yes, research indicates that synthetic this compound ("Photodyn") exhibits a stronger photosensitizing effect compared to the hematoporphyrin naturally produced in the body during disease processes [].

Q4: What is the chemical structure of this compound?

A4: While the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data of this compound, they reference its derivation from hematoporphyrin. Further research in chemical databases and literature would be required to obtain this specific structural information.

Q5: What is the historical context of this compound research?

A5: The study of this compound in the context of photodynamic action originates from the early 20th century. Research by Hausmann in 1908 demonstrated the substance's ability to cause cellular destruction in paramecia and red blood cells upon light exposure []. Subsequent studies throughout the 20th century further explored its photodynamic properties and potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.